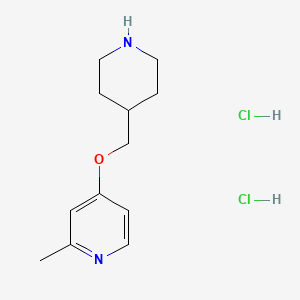

2-Methyl-4-(piperidin-4-ylmethoxy)pyridine dihydrochloride

Description

2-Methyl-4-(piperidin-4-ylmethoxy)pyridine dihydrochloride is a synthetic small molecule featuring a pyridine core substituted with a methyl group at the 2-position and a piperidin-4-ylmethoxy group at the 4-position. The dihydrochloride salt form enhances its solubility and stability for pharmacological applications.

Key structural elements contributing to its activity include:

- Pyridine ring: Serves as a scaffold for binding to the LSD1 active site.

- Piperidin-4-ylmethoxy group: Enhances selectivity and potency through hydrophobic and electrostatic interactions with LSD1 residues .

- Methyl group at position 2: Modulates electronic properties and steric effects to optimize binding .

Properties

IUPAC Name |

2-methyl-4-(piperidin-4-ylmethoxy)pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-10-8-12(4-7-14-10)15-9-11-2-5-13-6-3-11;;/h4,7-8,11,13H,2-3,5-6,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNCIPZPQMSYKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)OCC2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-4-ylmethoxy)pyridine dihydrochloride typically involves the reaction of 2-methyl-4-hydroxypyridine with piperidine under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other separation techniques to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-4-ylmethoxy)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

One of the most notable applications of 2-Methyl-4-(piperidin-4-ylmethoxy)pyridine dihydrochloride is its role as an LSD1 inhibitor. LSD1 is an enzyme involved in the demethylation of histone proteins, which plays a crucial role in gene expression regulation. Inhibition of LSD1 has been linked to potential cancer therapies due to its involvement in maintaining cancer stem cell properties.

Key Findings:

- The compound exhibits potent inhibition with Ki values as low as 29 nM against LSD1, indicating strong binding affinity and selectivity over related enzymes such as monoamine oxidase A and B .

- In vitro studies demonstrated that treatment with this compound led to increased cellular H3K4 methylation and significantly inhibited the proliferation of various leukemia and solid tumor cell lines, with effective concentrations (EC50) around 280 nM .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of compounds containing the piperidin-4-ylmethoxy group has revealed insights into optimizing their efficacy as LSD1 inhibitors. Variations in substituents on the pyridine ring can dramatically affect potency and selectivity.

Data Table: Structure-Activity Relationship Overview

| Compound Structure | Ki (nM) | Selectivity Ratio | Effect on Cell Proliferation |

|---|---|---|---|

| This compound | 29 | >160 | Significant inhibition |

| Related Compound A | 50 | >100 | Moderate inhibition |

| Related Compound B | 75 | >50 | Minimal inhibition |

Case Study 1: Antitumor Activity

A study published in PubMed highlighted the antitumor activity of compounds similar to this compound. The research focused on a series of LSD1 inhibitors that demonstrated significant effects on tumor cell lines, suggesting potential for further development into therapeutic agents .

Case Study 2: Mechanistic Insights

Another research article detailed the mechanism by which this compound interacts with LSD1. The crystal structure analysis revealed that the compound forms critical hydrogen bonds with specific residues within the active site of LSD1, providing insights that could guide the design of more potent inhibitors .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-4-ylmethoxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Activity Against LSD1

Key Findings :

- Piperidine Position Matters : The 4-position of the piperidine ring (vs. 3-position) significantly improves LSD1 inhibition. Compound 2 (IC50 = 62 nM) outperforms analogs with alternative substituents .

- Methyl Group Impact : The 2-methyl group in the target compound likely mimics the methylated lysine substrate of LSD1, improving binding affinity .

- Multi-Substituted Analogs : Bis-piperidinylmethoxy derivatives (e.g., pyrimidine-based compounds) show enhanced activity due to increased hydrophobic interactions .

Selectivity and Mechanism of Action

- Competitive Inhibition : Compound 5 (Ki = 2.3 µM) binds competitively to the LSD1 active site, directly competing with the H3K4me2 peptide substrate .

- Non-Competitive Analogs: Tranylcypromine derivatives (e.g., LSD1 inhibitors with cyclopropylamine groups) act irreversibly, unlike the reversible, competitive mechanism of pyridine-based compounds .

- Selectivity via Side Chains: The piperidin-4-ylmethoxy group in the target compound avoids off-target effects on monoamine oxidases (MAOs), a common issue with cyclopropylamine-based inhibitors .

Molecular Docking and Binding Interactions

Using Schrödinger Suite’s Glide program, the closest analog (Compound 17) demonstrated:

- Pyridine Ring Positioning : Occupies the LSD1 substrate-binding pocket.

- Piperidin-4-ylmethoxy Group : Forms hydrophobic contacts with Phe538, Leu677, and Ala539 residues.

- Electrostatic Interactions : The protonated piperidine nitrogen interacts with Asp555, stabilizing the binding .

Biological Activity

2-Methyl-4-(piperidin-4-ylmethoxy)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17Cl2N. Its structure features a pyridine ring substituted with a piperidine moiety and a methoxy group, which contribute to its pharmacological profile.

The compound primarily interacts with various neurotransmitter receptors, particularly those involved in the central nervous system.

Target Receptors

- Alpha1-Adrenergic Receptors (α1-AR) : The compound exhibits binding affinity to these G-protein-coupled receptors, influencing vascular smooth muscle contraction and potentially affecting blood pressure regulation.

- Dopamine Receptors : Preliminary studies suggest that it may modulate dopamine signaling pathways, which are crucial in the treatment of psychiatric disorders .

Pharmacological Effects

The pharmacological effects of this compound include:

- Antidepressant Activity : Similar compounds have shown efficacy in alleviating symptoms of depression by enhancing monoaminergic transmission .

- Anxiolytic Effects : The modulation of neurotransmitter systems indicates potential use in anxiety disorders .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, indicating potential anticancer properties. For instance, it has shown promising results against breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

Case Studies and Research Findings

Recent studies have explored the compound's effects in various biological contexts:

- Anticancer Activity : A study reported that derivatives similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting significant cytotoxicity .

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

| Parameter | Value |

|---|---|

| Absorption | Moderate bioavailability |

| Metabolism | Primarily via CYP enzymes |

| Excretion | Renal clearance |

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-(piperidin-4-ylmethoxy)pyridine dihydrochloride, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 4-(hydroxymethyl)piperidine derivatives and halogenated pyridines under basic conditions (e.g., triethylamine in polar solvents like DMF) . Yield optimization requires controlled temperature (e.g., 60–80°C), stoichiometric excess of the nucleophile, and inert atmospheres to prevent side reactions. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical . Monitor reaction progress using TLC or HPLC to adjust parameters in real time.

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Confirm structural integrity via H and C NMR, focusing on piperidine methoxy proton shifts (δ 3.5–4.0 ppm) and pyridine ring signals .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H] peak at m/z ~297.2) .

- Elemental Analysis: Verify chloride content (theoretical Cl ~23.8%) to confirm dihydrochloride formation .

- HPLC-Purity: Use C18 columns with acetonitrile/water gradients to assess purity (>95% recommended for biological assays) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation exposure; install particulate filters if handling powdered forms .

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. For prolonged exposure, add N95 respirators .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

- Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model electron density maps to identify nucleophilic/electrophilic sites on the pyridine and piperidine moieties . Molecular dynamics simulations predict solubility in aqueous buffers by analyzing hydrogen-bonding interactions. For stability, simulate degradation pathways under varying pH (e.g., acid-catalyzed hydrolysis of the ether linkage) and validate experimentally via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. How do structural modifications to the piperidine or pyridine rings alter biological activity?

Methodological Answer:

- Piperidine Modifications: Introducing electron-withdrawing groups (e.g., -CF) at the 4-position enhances receptor binding affinity in kinase inhibition assays. Compare IC values using enzymatic assays .

- Pyridine Modifications: Replacing the methyl group with bulkier substituents (e.g., -CHPh) may reduce blood-brain barrier permeability, assessed via PAMPA assays .

- Dihydrochloride Salt vs. Free Base: Evaluate bioavailability differences using in vitro Caco-2 cell models and pharmacokinetic studies in rodents .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?

Methodological Answer:

- Metabolite Profiling: Use LC-MS/MS to identify active/toxic metabolites in hepatic microsomes. For example, cytochrome P450-mediated N-oxidation may explain higher in vivo hepatotoxicity .

- Dose Escalation Studies: Conduct subacute rodent trials (14–28 days) with histopathological analysis to correlate in vitro IC values (e.g., from HepG2 cells) with organ-specific effects .

- Species-Specific Differences: Compare metabolic clearance rates across species (human, rat, dog) using liver S9 fractions to adjust toxicity extrapolations .

Q. How can reaction engineering improve scalability for preclinical batch synthesis?

Methodological Answer:

- Flow Chemistry: Optimize continuous flow reactors to enhance mixing and heat transfer during the nucleophilic substitution step, reducing reaction time from hours to minutes .

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor intermediate formation and automate pH adjustments .

- Solvent Recycling: Use distillation or membrane separation to recover DMF, reducing waste and cost .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.